4-Ethoxy-1-nitrosonaphthalen-2-ol
Description
4-Ethoxy-1-nitrosonaphthalen-2-ol is a naphthalene derivative characterized by three key functional groups: an ethoxy group at position 4, a nitroso (-NO) group at position 1, and a hydroxyl (-OH) group at position 2. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol. This compound is primarily used in research settings for synthesizing complex organic molecules and studying nitroso-group-mediated interactions .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-ethoxy-1-nitrosonaphthalen-2-ol |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-7-10(14)12(13-15)9-6-4-3-5-8(9)11/h3-7,14H,2H2,1H3 |
InChI Key |
KWRJPICPPNMINS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C2=CC=CC=C21)N=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-nitrosonaphthalen-2-ol typically involves the nitration of 2-ethoxynaphthalene followed by a nitrosation reaction. One common method includes dissolving 2-ethoxynaphthalene in acetic acid and then adding sodium nitrite under controlled temperature conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and nitrosation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are commonly employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 4-ethoxy-1-aminonaphthalen-2-ol.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
4-Ethoxy-1-nitrosonaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-nitrosonaphthalen-2-ol involves its interaction with various molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological activity .
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The position of functional groups significantly impacts properties. For example, 4-Amino-2-methoxynaphthalen-1-ol HCl exhibits stronger reducing capacity due to the amino group at C4, whereas the nitroso group in the target compound may act as an electron-withdrawing group, altering electronic density .
Reactivity and Stability
- Nitroso Group Reactivity : The nitroso group in this compound can participate in nitrosation reactions, forming nitrosamines under acidic conditions. This contrasts with diazenyl or nitro groups in analogs like 1-((4-Methyl-2-nitrophenyl)diazenyl)naphthalen-2-ol, which are more stable but less redox-active .
- Stability : The compound is stable under standard storage conditions but may decompose under UV light or strong oxidizing agents, similar to other nitroso derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
